4-(naphthalene-1-sulfonyl)-2-phenylmorpholine
Description
Properties
IUPAC Name |
4-naphthalen-1-ylsulfonyl-2-phenylmorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3S/c22-25(23,20-12-6-10-16-7-4-5-11-18(16)20)21-13-14-24-19(15-21)17-8-2-1-3-9-17/h1-12,19H,13-15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWHLKUJMZNTSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1S(=O)(=O)C2=CC=CC3=CC=CC=C32)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(naphthalene-1-sulfonyl)-2-phenylmorpholine typically involves the reaction of morpholine with naphthalene-1-sulfonyl chloride and phenyl magnesium bromide. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the reaction . The reaction conditions usually require controlled temperatures and the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(Naphthalene-1-sulfonyl)-2-phenylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(Naphthalene-1-sulfonyl)-2-phenylmorpholine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(naphthalene-1-sulfonyl)-2-phenylmorpholine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The phenyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The morpholine ring provides structural stability and contributes to the compound’s overall bioactivity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 4-(naphthalene-1-sulfonyl)-2-phenylmorpholine with structurally or functionally analogous sulfonamide derivatives:
Table 1: Structural and Functional Comparison of Naphthalene Sulfonamide Derivatives
Key Comparisons:
Structural Diversity: Heterocyclic Core: The morpholine ring in the target compound offers distinct stereoelectronic properties compared to piperazine (e.g., compound in ) or acyclic ligands (e.g., dansyl-based podants in ). Substituent Effects: The phenyl group at C2 of the morpholine ring may introduce steric hindrance, affecting binding affinity in enzyme inhibition compared to unsubstituted morpholine derivatives like 4-(2-fluorophenylsulfonyl)morpholine .
Synthetic Accessibility :
- The acetamide-substituted naphthalene derivative (compound 18 in ) requires multi-step synthesis (48% yield over 3 steps), whereas simpler sulfonamide-morpholine hybrids (e.g., ) likely achieve higher yields due to fewer steps.
Biological Activity :
- Enzyme Inhibition : The 4-acetamido-naphthalene-1-sulfonyl derivative shows potent TG2 transglutaminase inhibition, suggesting that electron-donating groups (e.g., acetamide) at the naphthalene C4 position enhance activity . This contrasts with the target compound, where the morpholine-phenyl group may prioritize interactions with larger binding pockets.
- Ion Sensing : Dansyl-derived podants (e.g., compound 4 in ) exhibit selective Hg²⁺ binding via sulfur and nitrogen atoms, a feature absent in the target compound due to its lack of thioether groups.
Spectroscopic Characterization: Compounds like 4,6-dimethoxy-2-[4-(naphthalene-1-sulfonyl)-piperazin-1-ylmethyl]-quinoline () are characterized by ¹H NMR and LCMS, with distinct signals for sulfonamide protons (δ 2.61–3.76 ppm) and aromatic naphthalene protons (δ 7.30–8.76 ppm). Similar techniques would apply to the target compound.
Toxicological Considerations:
However, substituents like the phenyl group in the target compound may influence metabolic stability and off-target effects compared to simpler sulfonamides (e.g., benzenesulfonamide in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
